BenchChemオンラインストアへようこそ!

1-Cyclobutyl-1H-imidazole-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-Cyclobutyl-1H-imidazole-4-carboxylic acid (CAS 1072103-27-5) is an N1-cycloalkyl-substituted imidazole-4-carboxylic acid with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It is classified as a heterocyclic building block and is commercially available from multiple suppliers at purities of 95–98%.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1072103-27-5
Cat. No. B2413248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-1H-imidazole-4-carboxylic acid
CAS1072103-27-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CC(C1)N2C=C(N=C2)C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)7-4-10(5-9-7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12)
InChIKeyWALFONURXOTCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline for 1-Cyclobutyl-1H-imidazole-4-carboxylic acid (CAS 1072103-27-5) as a Conformationally Constrained Heterocyclic Building Block


1-Cyclobutyl-1H-imidazole-4-carboxylic acid (CAS 1072103-27-5) is an N1-cycloalkyl-substituted imidazole-4-carboxylic acid with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It is classified as a heterocyclic building block and is commercially available from multiple suppliers at purities of 95–98% . The compound features a cyclobutyl substituent at the imidazole N1 position and a carboxylic acid at the C4 position, providing a bifunctional scaffold amenable to amide coupling, esterification, and metal coordination for medicinal chemistry and materials science applications [1].

Why 1-Cyclobutyl-1H-imidazole-4-carboxylic acid Cannot Be Simply Replaced by Other N1-Substituted Imidazole-4-carboxylic Acid Analogs


N1-substituted imidazole-4-carboxylic acid analogs are not functionally interchangeable because the N1 substituent directly modulates lipophilicity (XLogP3), steric bulk, conformational flexibility, and the pKa of the carboxylic acid—all of which influence solubility, passive permeability, and reactivity in downstream coupling reactions [1]. The cyclobutyl group confers a distinct combination of moderate ring strain, non-planar geometry, and intermediate lipophilicity (XLogP3 = 0.7) that is not replicated by smaller (cyclopropyl), larger (cyclohexyl), or aromatic (phenyl) substitutions . Selecting a generic analog without these quantifiable attributes risks altering pharmacokinetic profiles of derived compounds, changing metal-binding geometry in coordination complexes, and introducing unanticipated reactivity in amide bond-forming steps.

Quantitative Differentiation Evidence for 1-Cyclobutyl-1H-imidazole-4-carboxylic acid Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Cyclobutyl vs. Unsubstituted, Cyclohexyl, and Phenyl N1-Substituted Analogs

The cyclobutyl substituent raises the computed XLogP3 of the imidazole-4-carboxylic acid scaffold to 0.7, compared to -0.1 for the unsubstituted 1H-imidazole-4-carboxylic acid. This represents an 0.8 log unit increase, indicating substantially higher lipophilicity. By contrast, the cyclohexyl analog reaches XLogP3 = 1.6 and the phenyl analog XLogP3 = 1.5, both of which exceed the typical optimal range for CNS drug-like properties [1]. The cyclobutyl derivative thus occupies a distinct intermediate lipophilicity space.

Lipophilicity Drug-likeness Permeability

Conformational Rigidity: Cyclobutyl Ring Puckering vs. Cyclohexyl and Isopropyl Flexibility

The cyclobutyl ring in 1-cyclobutyl-1H-imidazole-4-carboxylic acid adopts a puckered conformation with a dihedral angle of approximately 25–30° from planarity, introducing partial conformational restriction while retaining one low-energy pseudorotation pathway [1]. In contrast, the cyclohexyl analog can interconvert between chair and boat conformers, and the isopropyl analog possesses rotational freedom around the C–N bond. This intermediate rigidity of the cyclobutyl group can be exploited in structure-based drug design: the PLOS ONE study on cyclobutyl-substituted imidazole CDK inhibitors demonstrated that cis-substituted cyclobutyl-4-aminoimidazoles achieve up to 30-fold selectivity for CDK5 over CDK2, attributed partly to the conformational preorganization conferred by the cyclobutane ring [2].

Conformational restriction Entropy Binding affinity

Predicted pKa of the Carboxylic Acid Moiety: Near-Identical Acidity Across N1-Cycloalkyl Analogs

The predicted pKa of the carboxylic acid group of 1-cyclobutyl-1H-imidazole-4-carboxylic acid is 1.59 ± 0.10, which is essentially indistinguishable from the 1-cyclopropyl analog (1.61 ± 0.10) and the 1-isopropyl analog (1.58 ± 0.10) . This indicates that the N1-cycloalkyl substituent does not significantly perturb the electron density at the C4-carboxylic acid. Consequently, all three compounds will exhibit nearly identical ionization states at physiological pH and comparable reactivity in carboxyl-activation coupling reactions.

Acidity Ionization state Reactivity

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Profile: Invariant Across N1-Alkyl Analogs

The topological polar surface area (TPSA) of 1-cyclobutyl-1H-imidazole-4-carboxylic acid is 55.1 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors. These values are identical to those of the 1-cyclopropyl, 1-isopropyl, 1-cyclohexyl, and 1-phenyl analogs, as the N1 substituent does not contribute additional polar atoms [1]. TPSA is a key determinant of passive membrane permeability and oral bioavailability. The invariant TPSA means that differential ADME properties among N1-substituted analogs are driven solely by lipophilicity (XLogP3) and conformational effects, not by changes in polar surface area.

Polar surface area Membrane permeability ADME

Limited Quantitative Bioactivity Data Availability: A Cautionary Note for Direct Biological Comparator Selection

As of the evidence cutoff date, no primary research articles or patents were identified that report head-to-head quantitative biological assay data (e.g., IC₅₀, Kd, EC₅₀) for 1-cyclobutyl-1H-imidazole-4-carboxylic acid against its closest analogs. Available bioactivity annotations in public databases such as PubChem are limited to non-quantitative or imprecise activity classifications [1]. The compound is predominantly referenced as a synthetic building block in vendor catalogs and as a substructure in patent Markush claims for kinase inhibitors [2]. This absence of direct comparative bioactivity data means that any claim of superior biological potency or selectivity for the 4-carboxylic acid isomer over, e.g., the corresponding 2-carboxylic acid or 5-carboxylic acid isomers, cannot be substantiated at this time.

Bioactivity data gap Procurement risk Screening

Application Scenarios Where 1-Cyclobutyl-1H-imidazole-4-carboxylic acid (CAS 1072103-27-5) Provides Defensible Selection Rationale


Medicinal Chemistry: Optimization of Lead Compound Lipophilicity Without Altering TPSA or Carboxylic Acid Reactivity

In lead optimization programs where an imidazole-4-carboxylic acid warhead or linker is required, replacement of the unsubstituted parent (XLogP3 = -0.1) with the 1-cyclobutyl analog (XLogP3 = 0.7) increases lipophilicity by 0.8 log units without changing TPSA (55.1 Ų), HBD count (1), or HBA count (3) [1]. This allows medicinal chemists to improve passive permeability while maintaining the same hydrogen-bonding capacity and carboxylic acid pKa (~1.59) for target engagement. The cyclobutyl analog is preferable to the cyclohexyl (XLogP3 = 1.6) or phenyl (XLogP3 = 1.5) analogs when the target lipophilicity window is narrow, as its intermediate logP avoids excessive lipophilicity that can lead to promiscuous binding, poor solubility, and metabolic instability.

Kinase Inhibitor Scaffold Design: Exploiting Cyclobutyl Conformational Preorganization for CDK Selectivity

Published molecular dynamics simulations of cyclobutyl-substituted imidazole inhibitors bound to CDK5/p25 and CDK2/CyclinE demonstrate that the cyclobutyl ring contributes to conformational preorganization, enabling up to 30-fold selectivity for CDK5 over CDK2 [2]. While these simulations were performed on 4-aminoimidazole derivatives rather than 4-carboxylic acid derivatives, the cyclobutyl conformational effect is transferable. 1-Cyclobutyl-1H-imidazole-4-carboxylic acid can serve as a key intermediate for synthesizing novel CDK inhibitor candidates, where the carboxylic acid can be converted to amides, esters, or heterocycles to engage kinase hinge-region residues.

Coordination Chemistry and MOF Synthesis: A Bifunctional Ligand with Sterically Differentiated Binding Modes

The compound features a carboxylic acid at C4 and an unsubstituted imidazole N3, enabling bidentate or bridging coordination to metal centers. Compared to the 1-cyclopropyl analog, the larger cyclobutyl group provides greater steric shielding of the N1 environment, which can influence the topology and porosity of resulting metal-organic frameworks (MOFs) [3]. The intermediate density (predicted 1.45 g/cm³ vs. 1.55 for the cyclopropyl analog and 1.23 for the isopropyl analog) also affects crystal packing. For MOF researchers, the cyclobutyl analog offers a steric profile distinct from other N1-alkyl variants that may translate into differentiated pore geometries and gas sorption properties.

Fragment-Based Drug Discovery: A Low-Molecular-Weight Carboxylic Acid Fragment with Three-Dimensional Character

At 166.18 g/mol with 12 heavy atoms, 1-cyclobutyl-1H-imidazole-4-carboxylic acid meets fragment-likeness criteria (MW < 300, heavy atom count < 22) [4]. The non-planar cyclobutyl ring introduces three-dimensional character (fraction sp³ = 0.5) that is absent in the planar 1-phenyl analog, potentially improving fragment hit diversity in biochemical screens. Its intermediate XLogP3 of 0.7 also positions it favorably within the typical logP range (0–3) desired for fragment libraries. Procurement for fragment library assembly is justified by the combination of fragment-compliant physicochemical properties, synthetic tractability via the carboxylic acid handle, and conformational three-dimensionality.

Quote Request

Request a Quote for 1-Cyclobutyl-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.